molecular formula C19H18FN3O3S2 B2717002 (3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941962-01-2

(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2717002
CAS No.: 941962-01-2
M. Wt: 419.49
InChI Key: CQFSTCGIXQGPDA-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18FN3O3S2 and its molecular weight is 419.49. The purity is usually 95%.
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Scientific Research Applications

Catalyst and Solvent-Free Synthesis

One study outlines the catalyst- and solvent-free synthesis of related heterocyclic compounds, highlighting the potential of these chemical structures in efficient and environmentally friendly synthetic processes. The research demonstrated the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, emphasizing the strategic role of similar compounds as intermediates in organic synthesis (Moreno-Fuquen et al., 2019).

Structural Exploration and Antimicrobial Activity

Another study focused on the structural exploration and antimicrobial activity of a novel bioactive heterocycle, demonstrating the potential biomedical applications of these compounds. This research not only detailed the compound's structure through various spectroscopic methods but also evaluated its antiproliferative activity, suggesting a role for similar structures in developing new antimicrobial agents (Prasad et al., 2018).

Fluorescent Logic Gates

Research into solvent-polarity reconfigurable fluorescent logic gates based on naphthalimide derivatives, including a piperazine receptor and an aryl group, indicates the potential of such compounds in the development of novel fluorescent logic gates. These studies suggest applications in probing cellular membranes and protein interfaces, showcasing the versatility of these chemical structures in bioimaging and biosensing technologies (Gauci & Magri, 2022).

Antimycobacterial Activity

The synthesis of fluorinated benzothiazolo imidazole compounds and their evaluation for antimycobacterial activity highlight the potential of such compounds in addressing infectious diseases. Some synthesized compounds showed promising antimicrobial activity, underscoring the relevance of these structures in medicinal chemistry and drug development (Sathe et al., 2011).

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-7-3-6-15-17(16)21-19(27-15)23-10-8-22(9-11-23)18(24)13-4-2-5-14(20)12-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSTCGIXQGPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.